molecular formula C19H19ClO4 B5759783 2-chloro-4-formyl-6-methoxyphenyl 4-tert-butylbenzoate

2-chloro-4-formyl-6-methoxyphenyl 4-tert-butylbenzoate

Cat. No. B5759783
M. Wt: 346.8 g/mol
InChI Key: BDSDYSCYEWRRNV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-chloro-4-formyl-6-methoxyphenyl 4-tert-butylbenzoate (CFMB) is a chemical compound that belongs to the family of phenyl benzoates. It has a molecular formula of C24H23ClO4 and a molecular weight of 416.89 g/mol. CFMB is widely used in scientific research due to its unique properties, including its ability to inhibit the growth of cancer cells and its potential as a therapeutic agent for various diseases.

Mechanism of Action

The mechanism of action of 2-chloro-4-formyl-6-methoxyphenyl 4-tert-butylbenzoate is not fully understood. However, it is believed to inhibit the growth of cancer cells by inducing apoptosis, or programmed cell death. 2-chloro-4-formyl-6-methoxyphenyl 4-tert-butylbenzoate may also inhibit the activity of certain enzymes involved in cancer cell growth and proliferation.
Biochemical and Physiological Effects
2-chloro-4-formyl-6-methoxyphenyl 4-tert-butylbenzoate has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes involved in cancer cell growth and proliferation, including topoisomerase II and DNA polymerase. 2-chloro-4-formyl-6-methoxyphenyl 4-tert-butylbenzoate also exhibits antioxidant and anti-inflammatory activity, making it a potential therapeutic agent for various diseases.

Advantages and Limitations for Lab Experiments

2-chloro-4-formyl-6-methoxyphenyl 4-tert-butylbenzoate has several advantages and limitations for use in lab experiments. One advantage is its ability to inhibit the growth of cancer cells, making it a useful tool for studying cancer biology. 2-chloro-4-formyl-6-methoxyphenyl 4-tert-butylbenzoate also exhibits antioxidant and anti-inflammatory properties, making it a potential therapeutic agent for various diseases. However, 2-chloro-4-formyl-6-methoxyphenyl 4-tert-butylbenzoate has limitations in terms of its solubility and stability, which can make it difficult to work with in certain experimental conditions.

Future Directions

There are several future directions for research on 2-chloro-4-formyl-6-methoxyphenyl 4-tert-butylbenzoate. One area of interest is the development of 2-chloro-4-formyl-6-methoxyphenyl 4-tert-butylbenzoate as a potential therapeutic agent for various diseases, including cancer and inflammatory disorders. Another area of interest is the development of new synthesis methods for 2-chloro-4-formyl-6-methoxyphenyl 4-tert-butylbenzoate that improve its solubility and stability. Additionally, further studies are needed to fully understand the mechanism of action of 2-chloro-4-formyl-6-methoxyphenyl 4-tert-butylbenzoate and its potential use in scientific research.

Synthesis Methods

2-chloro-4-formyl-6-methoxyphenyl 4-tert-butylbenzoate can be synthesized using a variety of methods, including the Friedel-Crafts acylation reaction and the Knoevenagel condensation reaction. In the Friedel-Crafts acylation reaction, 2-chloro-4-formyl-6-methoxyphenyl 4-tert-butylbenzoate is synthesized by reacting 2-chloro-4-formyl-6-methoxyphenol with 4-tert-butylbenzoyl chloride in the presence of a Lewis acid catalyst. The Knoevenagel condensation reaction involves the reaction of 2-chloro-4-formyl-6-methoxyphenol with malonic acid and 4-tert-butylbenzaldehyde in the presence of a base catalyst.

Scientific Research Applications

2-chloro-4-formyl-6-methoxyphenyl 4-tert-butylbenzoate has been extensively studied for its potential use in scientific research. It has been shown to exhibit anticancer activity against a variety of cancer cell lines, including breast, lung, and colon cancer cells. 2-chloro-4-formyl-6-methoxyphenyl 4-tert-butylbenzoate has also been shown to have anti-inflammatory and antioxidant properties, making it a potential therapeutic agent for various diseases.

properties

IUPAC Name

(2-chloro-4-formyl-6-methoxyphenyl) 4-tert-butylbenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19ClO4/c1-19(2,3)14-7-5-13(6-8-14)18(22)24-17-15(20)9-12(11-21)10-16(17)23-4/h5-11H,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDSDYSCYEWRRNV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C(=O)OC2=C(C=C(C=C2Cl)C=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19ClO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2-Chloro-4-formyl-6-methoxyphenyl) 4-tert-butylbenzoate

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